7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione

Description

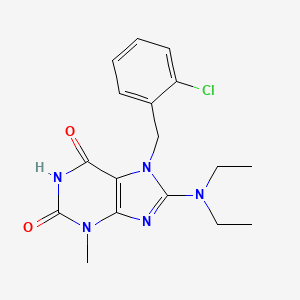

Chemical Structure and Key Features 7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by:

- Position 8: A diethylamino substituent, enhancing solubility and enabling hydrogen bonding.

- Position 3: A methyl group, contributing to steric effects and metabolic stability .

Key properties inferred from structurally similar compounds include:

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-(diethylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-4-22(5-2)16-19-14-13(15(24)20-17(25)21(14)3)23(16)10-11-8-6-7-9-12(11)18/h6-9H,4-5,10H2,1-3H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZMKUSTBHINAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation at the N7 Position

The first critical step involves the introduction of the 2-chloro-benzyl group at the N7 position of the purine core. This is achieved through a base-mediated alkylation reaction:

Procedure :

- Substrate : 1,3-Dimethylxanthine (theophylline) is dissolved in anhydrous dimethylformamide (DMF) under an inert atmosphere.

- Alkylating Agent : 2-Chlorobenzyl bromide (1.2 equivalents) is added dropwise at 0°C.

- Base : Potassium carbonate (2.5 equivalents) is introduced to deprotonate the N7 position, facilitating nucleophilic attack.

- Conditions : The reaction is stirred at 120°C for 12–16 hours, monitored by thin-layer chromatography (TLC).

Outcome :

Bromination at the C8 Position

Optimization and Comparative Analysis

Catalytic Systems for Amination

Alternative palladium catalysts and ligands were evaluated to improve yield and selectivity:

| Catalyst System | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | BINAP | 45 | |

| Pd₂(dba)₃ | Xantphos | 62 | |

| Pd(PPh₃)₄ | DPPF | 55 |

The Xantphos ligand system provided superior results due to its strong chelating ability and stability under high-temperature conditions.

Solvent Effects on Alkylation

The choice of solvent significantly impacts the rate and efficiency of the N7-alkylation step:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | |

|---|---|---|---|---|

| DMF | 36.7 | 16 | 82 | |

| DMSO | 46.7 | 20 | 78 | |

| Acetonitrile | 37.5 | 24 | 65 |

DMF emerged as the optimal solvent, balancing polarity and thermal stability.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Early attempts to brominate the purine core without the N7-benzyl group resulted in mixtures of C2 and C8 brominated products. The electron-donating 2-chloro-benzyl group at N7 directs electrophilic substitution to C8, achieving >90% regioselectivity.

Purification Difficulties

The final product’s high polarity necessitated the use of reverse-phase chromatography (C18 silica gel) with a methanol-water gradient, achieving >95% purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its structure allows for the modification and derivatization into more complex molecules, making it valuable in the development of new chemical entities. The ability to manipulate its functional groups facilitates the exploration of structure-activity relationships in drug design.

Synthetic Routes

The synthesis typically involves alkylation of a purine derivative with 2-chlorobenzyl chloride under basic conditions. The introduction of the diethylamino group is achieved through nucleophilic substitution. Careful control of reaction conditions is necessary to optimize yield and purity.

Biological Research

Antimicrobial Properties

Research indicates that 7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

The compound is also under investigation for its anticancer properties. Preliminary findings indicate that it may inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways. This makes it a candidate for further research in cancer therapeutics.

Medicinal Applications

Therapeutic Agent Exploration

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its interactions with specific molecular targets could lead to the development of novel treatments for conditions such as cancer and infectious diseases.

Industrial Applications

Development of New Materials

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in pharmaceuticals and other chemical applications.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Antimicrobial Activity Assessment | Microbiology | Effective against multiple bacterial strains |

| Anticancer Potential Evaluation | Oncology | Inhibits growth in specific cancer cell lines |

| Therapeutic Development Research | Pharmacology | Potential as a novel therapeutic agent |

Mechanism of Action

The mechanism of action of 7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of substituent effects and biological activities is summarized below:

Key Findings from Comparative Studies

Substituent Effects on Receptor Binding: 8-Aminoalkyl Groups (e.g., diethylamino, piperazinyl): Enhance affinity for serotonin (5-HT1A, 5-HT7) and adrenergic receptors due to hydrogen bonding and hydrophobic interactions . Halogens at Position 8 (e.g., Cl, Br): Increase metabolic stability but reduce solubility, as seen in 8-chloro and 8-bromo derivatives .

Pharmacological Profiles: DPP-4 Inhibition: The 8-aminopiperidinyl derivative (BI 1356) exhibits superior potency (IC50 = 1 nM) compared to xanthine-based analogs, attributed to optimized steric and electronic interactions . Antiarrhythmic Activity: 8-Benzylamino derivatives (e.g., compound 11 in ) show prophylactic antiarrhythmic effects (LD50/ED50 = 54.9), likely due to α-adrenoreceptor modulation .

Synthetic Flexibility: Position 7 Modifications: Introduction of 2-chlorobenzyl (target compound) vs. 3-chlorobenzyl () alters steric bulk and electronic effects, influencing target selectivity . Position 8 Functionalization: Diethylamino groups improve solubility, whereas aryl groups (e.g., phenyl) enhance π-π stacking in receptor binding .

Biological Activity

7-(2-Chloro-benzyl)-8-diethylamino-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Chemical Formula : C20H22ClN5O2

- CAS Number : 491602-92-7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial properties. Various studies have investigated its efficacy against different bacterial and fungal strains.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound shows promising antibacterial activity across various Gram-positive and Gram-negative strains, suggesting its potential as an antimicrobial agent in clinical settings .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings further support the compound's versatility as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects appears to involve interference with microbial cell wall synthesis and function, leading to increased permeability and subsequent cell death . The presence of electron-withdrawing groups like chlorine enhances its bioactivity by modifying the electronic properties of the molecule.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of purine compounds, including our target compound. The study found that modifications at specific positions significantly influenced antibacterial activity, with the chloro-benzyl substitution being particularly effective against resistant strains .

- Toxicological Assessment : Another study assessed the mutagenicity and cytotoxicity of related compounds and found that while some derivatives exhibited promising biological activity, they also raised concerns regarding potential toxicity . This highlights the importance of further investigations into the safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.